RG13022

Description

BenchChem offers high-quality RG13022 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RG13022 including the price, delivery time, and more detailed information at info@benchchem.com.

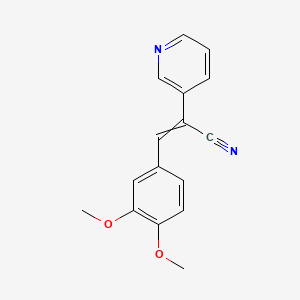

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RG13022: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022, also known as Tyrphostin RG13022, is a small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, RG13022 effectively blocks receptor autophosphorylation and subsequently abrogates downstream signaling cascades crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. This targeted inhibition of EGFR signaling underlies the anti-proliferative and anti-tumor effects of RG13022 observed in preclinical models. This document provides a detailed overview of the mechanism of action of RG13022, supported by quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways.

Core Mechanism of Action

RG13022 functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] The primary mechanism involves the compound binding to the ATP-binding pocket of the EGFR's intracellular kinase domain.[1] This occupation of the ATP-binding site prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, a critical process known as autophosphorylation. The inhibition of this autophosphorylation event is the initial and pivotal step in the action of RG13022.

By preventing EGFR autophosphorylation, RG13022 effectively halts the downstream signaling cascades that are normally initiated upon ligand binding to EGFR. Key pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to regulating cell proliferation, survival, differentiation, and migration.[1]

Quantitative Efficacy Data

The inhibitory activity of RG13022 has been quantified across various in vitro assays, demonstrating its potency against EGFR and its cellular consequences.

| Assay Type | Cell Line / System | Parameter | IC50 Value | Reference |

| EGFR Autophosphorylation | Immunoprecipitates (Cell-free) | Inhibition of autophosphorylation | 4 µM | [2][3][4] |

| EGFR Autophosphorylation | HER 14 cells | Inhibition of autophosphorylation | 5 µM | [2] |

| Colony Formation | HER 14 cells (EGF-stimulated) | Inhibition of colony growth | 1 µM | [2][3] |

| DNA Synthesis | HER 14 cells (EGF-stimulated) | Inhibition of DNA synthesis | 3 µM | [2][3] |

| Colony Formation | MH-85 cells (EGF-stimulated) | Inhibition of colony growth | 7 µM | [2] |

| DNA Synthesis | MH-85 cells (EGF-stimulated) | Inhibition of DNA synthesis | 1.5 µM | [2] |

| EGFR Kinase Inhibition | HT-22 neuronal cells | Inhibition of EGFR kinase | 1 µM | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by RG13022.

Caption: EGFR signaling pathway and the inhibitory action of RG13022.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell-Free EGFR Autophosphorylation Assay

This assay measures the direct inhibitory effect of RG13022 on EGFR autophosphorylation in an immunoprecipitated, cell-free system.

Caption: Workflow for the cell-free EGFR autophosphorylation assay.

Methodology:

-

Cell Lysis: HER 14 cells, which overexpress EGFR, are lysed to release cellular proteins.

-

Immunoprecipitation: The cell lysate is incubated with an anti-EGFR antibody to specifically capture the EGFR protein. Protein A/G-agarose beads are then used to pull down the antibody-EGFR complex.

-

Washing: The immunoprecipitates are washed multiple times to remove non-specifically bound proteins.

-

Kinase Reaction: The washed immunoprecipitates are incubated in a kinase buffer containing various concentrations of RG13022 and [γ-32P]ATP.

-

SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film to visualize the radiolabeled (phosphorylated) EGFR.

-

Quantification: The intensity of the bands corresponding to phosphorylated EGFR is quantified to determine the extent of inhibition by RG13022 at different concentrations, from which the IC50 value is calculated.

Cellular Proliferation and DNA Synthesis Assays

These assays assess the impact of RG13022 on cell growth and replication in EGF-stimulated cancer cell lines.

Caption: Workflow for colony formation and DNA synthesis assays.

Methodology for Colony Formation:

-

Cell Seeding: HER 14 or MH-85 cells are seeded at a low density in culture plates.[2]

-

Serum Starvation: After overnight incubation, the cells are cultured in a low-serum medium to synchronize their growth state.[2]

-

Treatment: The cells are then treated with a stimulating concentration of EGF (e.g., 50 ng/mL) in the presence of varying concentrations of RG13022.[2]

-

Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for colony formation.[2]

-

Staining and Counting: The colonies are fixed and stained with a dye such as crystal violet. The number of colonies in each treatment group is then counted to determine the inhibitory effect of RG13022 on cell proliferation.[2]

Methodology for DNA Synthesis:

-

Cell Seeding and Treatment: Similar to the colony formation assay, cells are seeded, serum-starved, and then treated with EGF and RG13022.

-

Radiolabeling: Towards the end of the treatment period, the cells are pulsed with a radiolabeled DNA precursor, typically [3H]thymidine, for a few hours.

-

Harvesting and Measurement: The cells are then harvested, and the amount of incorporated [3H]thymidine into the DNA is measured using a scintillation counter. This provides a quantitative measure of DNA synthesis and, by extension, cell proliferation.

In Vivo Antitumor Activity

In preclinical studies, RG13022 has demonstrated the ability to suppress tumor growth in vivo. Administration of RG13022 to nude mice bearing MH-85 tumors resulted in a significant inhibition of tumor growth and an extension of the animals' lifespan.[2] These findings suggest that the in vitro inhibitory effects of RG13022 on EGFR signaling and cell proliferation translate to antitumor efficacy in a living organism.

Conclusion

RG13022 is a potent and specific inhibitor of the EGFR tyrosine kinase. Its mechanism of action is well-defined, involving the competitive inhibition of ATP binding, which leads to the suppression of receptor autophosphorylation and the blockade of downstream MAPK and PI3K/AKT signaling pathways. This targeted inhibition results in a significant reduction in cancer cell proliferation and tumor growth, as demonstrated by the comprehensive in vitro and in vivo data presented. These characteristics position RG13022 as a valuable tool for research into EGFR-driven malignancies and as a potential scaffold for the development of novel anti-cancer therapeutics.

References

RG13022: A Technical Guide to a First-Generation EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RG13022, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document consolidates available data on its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays.

Core Concepts: Mechanism of Action

RG13022 functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the EGFR.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[1] By blocking this initial event, RG13022 effectively abrogates EGFR-mediated signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][2]

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by RG13022.

Quantitative Data Summary

The inhibitory activity of RG13022 has been quantified across various in vitro assays. The following tables summarize the key IC50 values.

| Assay Type | Target | Cell Line/System | IC50 (µM) | Reference |

| EGFR Autophosphorylation | EGFR | Cell-free (immunoprecipitates) | 4 | [3][4][5] |

| EGFR Autophosphorylation | EGFR | HER 14 cells | 5 | [5] |

| EGFR Kinase Activity | EGFR | HT-22 neuronal cells | 1 | [1][6] |

| Colony Formation | Cell Proliferation | HER 14 cells | 1 | [3][4][5] |

| DNA Synthesis | Cell Proliferation | HER 14 cells | 3 | [3][4][5] |

| Colony Formation | Cell Proliferation | MH-85 cells | 7 | [5] |

| DNA Synthesis | Cell Proliferation | MH-85 cells | 1.5 | [5] |

| DNA Synthesis | Cell Proliferation | HN5 cells | 11 | [2] |

In Vivo Efficacy

In vivo studies using nude mice bearing human cancer xenografts have demonstrated the anti-tumor activity of RG13022.

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Nude mice | MH-85 | 400 µ g/mouse/day | Significantly inhibited tumor growth; prolonged lifespan. | [5] |

| MF1 nu/nu mice | HN5 | 20 mg/kg (single i.p. injection) | Rapid biexponential elimination from plasma; plasma concentrations fell below 1 µM by 20 min post-injection. No influence on tumor growth with chronic administration. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of RG13022.

EGFR Autophosphorylation Assay (Cell-Free)

This protocol is based on the inhibition of EGFR autophosphorylation in immunoprecipitates.

Materials:

-

A431 human epidermoid carcinoma cells (or other high EGFR-expressing cell line)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EGFR antibody

-

Protein A/G-agarose beads

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MnCl2, 5 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

RG13022 stock solution (in DMSO)

-

SDS-PAGE gels and buffers

-

Autoradiography film or digital imager

Procedure:

-

Cell Lysis: Culture A431 cells to 80-90% confluency. Lyse the cells on ice with lysis buffer.

-

Immunoprecipitation:

-

Clarify the cell lysate by centrifugation.

-

Incubate the supernatant with anti-EGFR antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for another 1-2 hours.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add varying concentrations of RG13022 (or DMSO as a vehicle control).

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film.

-

Quantify the band intensity corresponding to phosphorylated EGFR.

-

Calculate the IC50 value for RG13022.

-

Cell Proliferation (Colony Formation) Assay

This assay assesses the long-term effect of RG13022 on the ability of single cells to form colonies.

Materials:

-

HER 14 or MH-85 cells

-

Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)

-

Low-serum medium (e.g., DMEM with 0.5% PCS or α-MEM with 0.2% PCS)

-

EGF

-

RG13022

-

Formaldehyde solution (4% in PBS)

-

Hematoxylin stain

Procedure:

-

Cell Plating: Plate HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in complete medium.[5]

-

Treatment: After overnight culture, switch to low-serum medium containing 50 ng/mL EGF and varying concentrations of RG13022.[5]

-

Incubation: Culture the cells for 10 days, replacing the medium with fresh treatment medium every 3-4 days.[5]

-

Staining and Counting:

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This method measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

HER 14 or MH-85 cells

-

96-well plates

-

Serum-free medium

-

Low-serum medium with EGF

-

RG13022

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Synchronization: Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase.

-

Treatment: Replace the medium with low-serum medium containing 50 ng/mL EGF and various concentrations of RG13022.

-

Radiolabeling: After a predetermined incubation period (e.g., 18-24 hours), add [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting:

-

Wash the cells with cold PBS.

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice.

-

Wash the precipitate with ethanol.

-

Solubilize the DNA in a lysis buffer (e.g., 0.1 N NaOH).

-

-

Quantification:

-

Add the lysate to scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value for DNA synthesis.

-

In Vivo Xenograft Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of RG13022 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MH-85 human cancer cells

-

Matrigel (optional)

-

RG13022 formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Harvest MH-85 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer RG13022 (e.g., 400 µ g/mouse/day ) or the vehicle control via intraperitoneal injection.

-

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint:

-

Continue the treatment for a specified period (e.g., 14 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth between the treated and control groups to assess efficacy.

-

Pharmacokinetics and Metabolism

Pharmacokinetic studies in MF1 nu/nu mice have shown that RG13022 undergoes rapid biexponential elimination from plasma with a terminal half-life of approximately 50.4 minutes.[2] Plasma concentrations of the compound dropped below 1 µM within 20 minutes following a single intraperitoneal injection of 20 mg/kg.[2] A primary metabolite was identified as the geometrical isomer (E)-RG13022, which also exhibited inhibitory activity against DNA synthesis in HN5 cells, albeit with a higher IC50 of 38 µM compared to the parent compound's 11 µM.[2] The rapid in vivo clearance of RG13022 suggests that more frequent dosing or a continuous administration schedule may be necessary to maintain therapeutic concentrations.[2]

Conclusion

RG13022 is a first-generation, tyrphostin-based EGFR tyrosine kinase inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action through competitive ATP inhibition at the EGFR kinase domain is well-established. While it shows efficacy in preclinical models, its rapid in vivo elimination presents a significant challenge for clinical development. This technical guide provides a foundational understanding of RG13022 for researchers and professionals in the field of drug discovery and development. Further research into formulation and delivery strategies could potentially overcome its pharmacokinetic limitations.

References

- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

understanding the discovery and history of RG13022

An In-depth Technical Guide to RG13022: Discovery, Mechanism, and Preclinical Evaluation

Introduction

RG13022, also known as Tyrphostin RG13022, is a synthetically derived small molecule belonging to the tyrphostin family of compounds.[1] Tyrphostins were among the first rationally designed inhibitors of protein tyrosine kinases, a class of enzymes frequently implicated in oncogenesis.[2][3] RG13022 specifically targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression and hyperactivity are hallmarks of numerous human cancers.[4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical history of RG13022, tailored for researchers and professionals in drug development.

Discovery and Historical Context

The development of tyrphostins in the late 1980s marked a pivotal shift towards targeted cancer therapy.[2] These compounds were designed to competitively inhibit the substrate-binding site of tyrosine kinases.[3] RG13022 emerged from this research as a potent inhibitor of EGFR, showing promise in preclinical studies for its ability to selectively curb the proliferation of cancer cells driven by EGF signaling.[3][6]

Mechanism of Action

RG13022 functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain. By occupying this site, it blocks the receptor's ability to autophosphorylate upon ligand binding (e.g., EGF). This inhibition of autophosphorylation is a critical upstream event that prevents the initiation of downstream signaling cascades responsible for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.

Below is a diagram illustrating the inhibitory effect of RG13022 on the EGFR signaling pathway.

Preclinical Data

The preclinical evaluation of RG13022 has been conducted across various in vitro and in vivo models, demonstrating its potential as an anti-cancer agent.

In Vitro Activity

RG13022 has shown dose-dependent inhibitory effects on EGFR autophosphorylation, cancer cell proliferation, and DNA synthesis. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Assay Type | Cell Line | IC50 (µM) | Reference |

| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | [2][6][7] |

| HER 14 cells | 5 | [7] | |

| Colony Formation | HER 14 cells | 1 | [2][6][7] |

| MH-85 cells | 7 | [7] | |

| DNA Synthesis | HER 14 cells | 3 | [2][6][7] |

| MH-85 cells | 1.5 | [7] | |

| HN5 cells | 11 | [4] |

Studies have also indicated that RG13022 inhibits not only EGF-induced growth but also proliferation stimulated by other growth factors such as insulin, IGF-I, and IGF-II.[2][6]

In Vivo Activity

Animal studies, primarily in nude mice bearing human tumor xenografts, have been conducted to assess the in vivo efficacy of RG13022.

| Animal Model | Tumor Type | Dosing | Key Findings | Reference |

| Nude Mice | MH-85 (Squamous Cell Carcinoma) | 400 µ g/mouse/day | Suppressed tumor growth, prolonged lifespan. | [7] |

| MF1 nu/nu Mice | HN5 (Squamous Cell Carcinoma) | 20 mg/kg (IP) | Rapid plasma elimination (t½ = 50.4 min); no significant influence on tumor growth with chronic administration. | [4] |

The rapid in vivo elimination of RG13022 poses a significant challenge, as plasma concentrations quickly fall below the levels required for in vitro activity.[4][5] This suggests that for the compound to be effective in vivo, alternative formulations or more frequent administration schedules would be necessary.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of RG13022.

EGFR Autophosphorylation Assay

This assay quantifies the ability of RG13022 to inhibit the kinase activity of EGFR in a cell-free system.

Protocol:

-

Immunoprecipitation: EGFR is immunoprecipitated from cell lysates (e.g., A431 cells) using an anti-EGFR antibody.

-

Inhibitor Incubation: The immunoprecipitates are incubated with various concentrations of RG13022.

-

Kinase Reaction: The phosphorylation reaction is initiated by adding ATP, including radiolabeled [γ-32P]ATP.

-

Electrophoresis: The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled, phosphorylated EGFR band.

-

Quantification: The intensity of the bands is quantified to determine the concentration of RG13022 that inhibits phosphorylation by 50% (IC50).

Cell Proliferation (Colony Formation) Assay

This assay assesses the long-term effect of RG13022 on the ability of cancer cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HER 14 or MH-85) are plated at a low density in multi-well plates.[7]

-

Treatment: After allowing the cells to adhere overnight, the medium is replaced with a low-serum medium containing EGF and varying concentrations of RG13022.[7]

-

Incubation: Cells are cultured for an extended period (e.g., 10 days) to allow for the formation of distinct colonies.[7]

-

Staining: The colonies are fixed with formaldehyde and stained with a dye like hematoxylin to make them visible.[7]

-

Counting: The number of colonies containing a minimum number of cells (e.g., >20) is counted for each treatment condition to calculate the IC50 value.[7]

Conclusion

RG13022 is a well-characterized preclinical tyrosine kinase inhibitor that effectively targets the EGFR signaling pathway. Its discovery within the tyrphostin class represented an important step in the development of targeted cancer therapies. While in vitro studies have consistently demonstrated its potent anti-proliferative effects, its therapeutic potential has been limited by poor in vivo pharmacokinetics, specifically its rapid elimination from plasma.[4] This technical guide summarizes the key data and methodologies associated with RG13022, providing a valuable resource for researchers in oncology and drug discovery. Future work on derivatives or novel formulations could potentially overcome the pharmacokinetic challenges and revitalize interest in this class of EGFR inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

RG13022: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RG13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its molecular structure, key chemical properties, and its mechanism of action, supported by quantitative data and detailed experimental methodologies. Visualizations of the affected signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.

Molecular Structure and Chemical Properties

RG13022, also known as Tyrphostin RG13022, is a small molecule inhibitor belonging to the tyrphostin family of compounds.

Chemical Structure:

Physicochemical Properties:

A summary of the key chemical and physical properties of RG13022 is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄N₂O₂ | [1] |

| Molecular Weight | 266.30 g/mol | [1] |

| Exact Mass | 266.1055 | [1] |

| CAS Number | 136831-48-6 | [1][2] |

| Elemental Analysis | C, 72.17; H, 5.30; N, 10.52; O, 12.02 | [1] |

| Purity | ≥98% | [2] |

| Synonyms | Tyrphostin RG13022 |

Mechanism of Action: Inhibition of EGFR Signaling

RG13022 functions as a competitive inhibitor of the ATP-binding site within the EGFR kinase domain.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[1] By blocking EGFR autophosphorylation, RG13022 effectively suppresses major signaling pathways that are crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MAPK and PI3K/AKT pathways.[1]

The inhibitory effect of RG13022 on EGFR-mediated cellular processes is dose-dependent. The following table summarizes the reported IC₅₀ values for various biological activities.

| Biological Activity | Cell Line / System | IC₅₀ Value | Reference |

| EGF Receptor Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [3] |

| EGF Receptor Autophosphorylation | HER 14 cells | 5 µM | [3] |

| EGF Receptor Kinase | HT-22 neuronal cells | 1 µM | [1] |

| Colony Formation (EGF-stimulated) | HER 14 cells | 1 µM | [3] |

| DNA Synthesis (EGF-stimulated) | HER 14 cells | 3 µM | [3] |

| Colony Formation (EGF-stimulated) | MH-85 cells | 7 µM | [3] |

| DNA Synthesis (EGF-stimulated) | MH-85 cells | 1.5 µM | [3] |

Signaling Pathway Inhibition

RG13022's inhibition of EGFR autophosphorylation leads to the downregulation of key signaling pathways integral to tumor cell growth and survival. The following diagram illustrates the EGFR signaling cascade and the point of intervention by RG13022.

Caption: EGFR signaling pathway and inhibition by RG13022.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RG13022.

In Vitro EGFR Autophosphorylation Assay

This assay measures the ability of RG13022 to inhibit the autophosphorylation of the EGF receptor in a cell-free system.

Workflow Diagram:

References

An In-Depth Technical Guide to RG13022 (CAS Number: 136831-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin RG-13022, is a potent and selective small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] With the CAS number 136831-48-6, this compound has been instrumental in preclinical research, particularly in oncology and cell signaling.[1] This guide provides a comprehensive overview of RG13022, including its physicochemical properties, mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Physicochemical Properties

RG13022 is a non-phenolic tyrphostin analog.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136831-48-6 | [3][4] |

| Synonyms | Tyrphostin RG13022, 3-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)acrylonitrile | [3][5] |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [4] |

| Molecular Weight | 266.30 g/mol | [4] |

| Purity | ≥98% | |

| Appearance | White to Yellow to Green powder to crystal | [5] |

| Melting Point | 116.0 to 120.0 °C | [5] |

Mechanism of Action

RG13022 primarily functions as a competitive inhibitor of ATP binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[4] This inhibition blocks the autophosphorylation of EGFR and subsequently disrupts downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.[4] By targeting EGFR signaling, RG13022 effectively suppresses tumor cell growth and survival, particularly in cancers characterized by EGFR overexpression or dysregulation.[4] RG13022 has also been reported to inhibit the Platelet-Derived Growth Factor (PDGF) receptor, another receptor tyrosine kinase.[2]

Signaling Pathway

The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This creates docking sites for various signaling proteins, initiating downstream cascades. RG13022, by blocking this initial autophosphorylation step, effectively halts these signaling events.

Caption: EGFR signaling pathway and the inhibitory action of RG13022.

In Vitro Activity

RG13022 has demonstrated significant inhibitory effects in various in vitro assays, targeting key cellular processes involved in cancer progression.

Quantitative Data

| Assay | Cell Line/System | IC₅₀ | Reference |

| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [3][6] |

| HER 14 cells | 5 µM | [6] | |

| EGFR Kinase Inhibition | HT-22 neuronal cells | 1 µM | [4] |

| Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [3][6] |

| MH-85 cells (EGF-stimulated) | 7 µM | [6] | |

| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [3][6] |

| MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |

RG13022 not only inhibits EGF-induced growth but has also been shown to suppress growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, and transforming growth factor alpha.[3] Furthermore, it completely blocks estrogen-stimulated phosphorylation of the EGF receptor and subsequent cell proliferation.[3]

In Vivo Activity

In vivo studies using nude mice have shown that RG13022 can suppress tumor growth and increase the life span of tumor-bearing animals.[3] Administration of RG13022 at a dose of 400 μ g/mouse/day significantly inhibited the growth of MH-85 tumors.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of RG13022.

EGFR Autophosphorylation Assay (Western Blot)

This protocol describes the detection of EGFR phosphorylation status in response to EGF stimulation and inhibition by RG13022 using Western blotting.

Experimental Workflow

Caption: Workflow for EGFR autophosphorylation analysis by Western blot.

Methodology

-

Cell Culture and Treatment: Plate cells (e.g., A431, HER 14) in appropriate culture dishes and grow to 70-80% confluency. Serum-starve the cells overnight before treatment. Treat the cells with varying concentrations of RG13022 for a predetermined time (e.g., 1-24 hours).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-Tyr1068, p-Tyr1173) and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival, following treatment with RG13022.

Methodology

-

Cell Seeding: Prepare a single-cell suspension of the desired cell line (e.g., HER 14, MH-85). Seed a low number of cells (e.g., 100-200 cells/well in a 6-well plate) in complete medium.

-

Treatment: After allowing the cells to attach overnight, replace the medium with a low-serum medium containing EGF (e.g., 50 ng/mL) and varying concentrations of RG13022.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 4% paraformaldehyde or methanol, and then stain with a solution like 0.5% crystal violet.

-

Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.

Methodology

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of RG13022 in the presence of a mitogen like EGF.

-

BrdU Labeling: Add BrdU labeling solution to the wells and incubate for a period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled or HRP-conjugated secondary antibody.

-

Detection and Analysis: For fluorescent detection, visualize and quantify the signal using a fluorescence microscope or plate reader. For colorimetric detection (ELISA-based), add a substrate and measure the absorbance. The signal intensity is proportional to the amount of DNA synthesis.

Conclusion

RG13022 is a valuable research tool for investigating EGFR-mediated signaling pathways and their role in cancer. Its well-characterized inhibitory activity against EGFR and its downstream effects on cell proliferation and survival make it a standard compound in studies aimed at understanding and targeting EGFR-driven malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important tyrosine kinase inhibitor.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

RG13022 target specificity and off-target effects

An In-depth Technical Guide to the Target Specificity and Off-Target Effects of RG13022

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed analysis of RG13022, a tyrphostin-class tyrosine kinase inhibitor. We will delve into its target specificity, quantitatively summarize its activity, and explore its known off-target effects, supplemented with detailed experimental protocols and pathway visualizations.

Executive Summary

RG13022 is a small molecule inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] It has been investigated for its potential as an anti-cancer agent due to the role of EGFR in various malignancies. This document synthesizes the available data on RG13022's in vitro and in vivo activity, its pharmacokinetic profile, and its interactions with other cellular targets. While showing clear activity against EGFR, its rapid in vivo elimination has posed challenges for its development.[1][2]

Target Profile: EGFR Inhibition

The primary molecular target of RG13022 is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][3] Overexpression of EGFR is a hallmark of many cancers, making it a key target for therapeutic intervention.[1] RG13022 exerts its effect by inhibiting the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[4]

Quantitative Analysis of EGFR Inhibition

The inhibitory activity of RG13022 against its primary target and in cellular assays has been quantified. The following table summarizes the key metrics.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Enzyme Inhibition Assay | EGF Receptor | IC₅₀ | 4 µM | [4] |

| DNA Synthesis Inhibition (24h) | HN5 Squamous Cancer Cells | IC₅₀ | 11 µM | [1] |

| DNA Synthesis Inhibition (24h) | HN5 Squamous Cancer Cells | IC₅₀ | 38 µM | [1][2] |

| (for geometrical isomer (E)-RG13022) |

Off-Target Effects and Broader Kinase Profiling

While RG13022's primary activity is against EGFR, like many kinase inhibitors, it has the potential for off-target effects. The available literature provides some insights into its interactions with other proteins.

ErbB2 Inhibition

RG13022 has also been described as an inhibitor of ErbB2 (also known as HER2), another member of the ErbB family of receptor tyrosine kinases.[5] This suggests a broader activity against this family of receptors, which is common for tyrphostin-class inhibitors.

5-Lipoxygenase (5-LO) Activity

In a study screening for novel 5-Lipoxygenase inhibitors, RG13022 was evaluated but demonstrated only marginal inhibitory activity against 5-LO product formation.[3]

In Vivo Pharmacokinetics and Metabolism

In vivo studies in mice have shown that RG13022 is rapidly eliminated from plasma with a terminal half-life of 50.4 minutes.[1][2] A primary metabolite was identified as the geometrical isomer (E)-RG13022, which showed significantly lower activity in inhibiting DNA synthesis compared to the parent compound.[1] The rapid clearance of RG13022 presents a significant hurdle for maintaining therapeutic concentrations in vivo.[1][2]

Signaling Pathway Visualization

To illustrate the mechanism of action of RG13022, the following diagram depicts the canonical EGFR signaling pathway and the point of inhibition by RG13022.

Caption: EGFR signaling pathway and inhibition by RG13022.

Experimental Protocols

This section provides an overview of the methodologies used in the key studies of RG13022.

In Vitro DNA Synthesis Inhibition Assay

-

Cell Line: HN5 human squamous carcinoma cells, known to express high levels of EGFR.[1]

-

Methodology:

-

Cells are seeded in appropriate culture plates and allowed to adhere.

-

Varying concentrations of RG13022 or its geometrical isomer are added to the cell culture medium.

-

Cells are incubated for 24 hours.

-

A radiolabeled nucleoside (e.g., ³H-thymidine) is added to the culture for a defined period to be incorporated into newly synthesized DNA.

-

Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The IC₅₀ value is calculated as the concentration of the compound that inhibits DNA synthesis by 50% compared to untreated control cells.

-

In Vivo Antitumor Activity and Pharmacokinetic Analysis

-

Animal Model: MF1 nu/nu mice bearing HN5 tumor xenografts.[1][2]

-

Drug Administration: RG13022 is administered intraperitoneally at a dose of 20 mg/kg.[1][2]

-

Pharmacokinetic Analysis:

-

At various time points post-injection, blood samples are collected from groups of mice.

-

Plasma is separated by centrifugation.

-

Plasma concentrations of RG13022 and its metabolites are determined by High-Performance Liquid Chromatography (HPLC).[1][2]

-

Pharmacokinetic parameters, such as terminal half-life, are calculated from the concentration-time profile.[1][2]

-

-

Antitumor Efficacy:

-

Tumor growth is monitored over time in treated and control groups.

-

Tumor volume is calculated based on caliper measurements.

-

The effect of RG13022 on tumor growth delay is assessed.

-

The following workflow diagram illustrates the in vivo experimental process.

Caption: Workflow for in vivo evaluation of RG13022.

Conclusion

RG13022 is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated in vitro activity. However, its rapid in vivo metabolism and elimination have been significant obstacles to its clinical development. The data suggests that while specific for the ErbB family to some extent, further broad-panel kinase screening would be necessary to fully elucidate its off-target profile. The experimental methodologies outlined provide a basis for the further study of this and similar compounds. For future development of tyrphostin-based inhibitors, strategies to improve pharmacokinetic properties are crucial.

References

- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RG13022 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of RG13022, a potent tyrosine kinase inhibitor, in the context of cellular signaling pathways. This document provides a comprehensive overview of its inhibitory actions, detailed experimental protocols for assessing its efficacy, and a summary of quantitative data to support further research and development.

Executive Summary

RG13022, also known as Tyrphostin RG13022, is a small molecule inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival. By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, RG13022 effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by this inhibition are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, both of which are critical for tumor cell growth and survival. This guide will delve into the specifics of RG13022's mechanism of action, provide detailed methodologies for its study, and present its effects in a quantitative and visually accessible format.

Mechanism of Action: Inhibition of EGFR Signaling

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic tail. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. RG13022's primary mechanism of action is the direct inhibition of this initial autophosphorylation step.

The EGFR Signaling Cascade

The activation of EGFR triggers two main downstream signaling pathways:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the small GTPase RAS. This leads to the sequential activation of the kinase cascade involving RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.

-

The PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT phosphorylates a wide range of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.

By inhibiting EGFR autophosphorylation, RG13022 effectively blocks the initiation of both the MAPK and PI3K/AKT signaling cascades, leading to the suppression of cancer cell proliferation and survival.

Data Presentation: Quantitative Analysis of RG13022 Activity

The inhibitory effects of RG13022 have been quantified across various cellular assays and cell lines. The following tables summarize the key IC50 values, representing the concentration of RG13022 required to inhibit a specific biological or biochemical function by 50%.

| Assay | Cell Line | IC50 Value |

| EGFR Autophosphorylation | Cell-free | 4 µM |

| Cell Proliferation | HER 14 | Not explicitly stated, but inhibits EGF-stimulated proliferation |

| MH-85 | Not explicitly stated, but inhibits EGF-stimulated proliferation | |

| Colony Formation | HER 14 | 1 µM |

| MH-85 | 7 µM | |

| DNA Synthesis | HER 14 | 3 µM |

| MH-85 | 1.5 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RG13022.

EGFR Autophosphorylation Inhibition Assay (Western Blot)

This protocol details the assessment of RG13022's ability to inhibit EGF-stimulated EGFR autophosphorylation in cultured cells.

Materials:

-

EGFR-expressing cell line (e.g., A431, HER 14)

-

Cell culture medium and supplements

-

RG13022

-

Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat cells with varying concentrations of RG13022 for a specified time (e.g., 1-4 hours).

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of RG13022 on cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HER 14, MH-85)

-

Cell culture medium

-

RG13022

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of RG13022. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of RG13022 for cell proliferation.

-

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effect of RG13022 on the ability of single cells to form colonies.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

RG13022

-

6-well plates or 10-cm dishes

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension.

-

Seed a low number of cells (e.g., 200-1000 cells/well or dish) into 6-well plates or 10-cm dishes.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat the cells with different concentrations of RG13022.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

-

Fixation and Staining:

-

Remove the medium and wash the cells gently with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.

-

-

Colony Counting:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well or dish.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%.

-

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

RG13022

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixation/denaturation solution (e.g., acidic ethanol)

-

Anti-BrdU antibody (conjugated to a fluorophore or an enzyme)

-

Detection reagents (if using an enzyme-conjugated antibody)

-

96-well plates (for plate reader-based assays) or coverslips in multi-well plates (for microscopy)

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate or on coverslips and allow them to attach.

-

Treat the cells with various concentrations of RG13022 for the desired duration.

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for a specific period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells.

-

Denature the DNA to expose the incorporated BrdU. This step is critical for antibody access.

-

-

Immunodetection:

-

Incubate the cells with the anti-BrdU antibody.

-

Wash to remove unbound antibody.

-

If using an enzyme-conjugated antibody, add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

-

If using a fluorescently-conjugated antibody, visualize and quantify the signal using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the BrdU signal for each treatment condition.

-

Calculate the percentage of DNA synthesis inhibition relative to the control.

-

Determine the IC50 value of RG13022 for DNA synthesis.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by RG13022 and a general experimental workflow for its characterization.

Caption: RG13022 inhibits EGFR autophosphorylation, blocking MAPK and PI3K/AKT pathways.

Caption: Workflow for characterizing RG13022's anti-proliferative effects.

Conclusion

RG13022 is a well-characterized inhibitor of EGFR signaling, demonstrating potent anti-proliferative effects in cancer cell models. Its mechanism of action, centered on the inhibition of EGFR autophosphorylation, leads to the effective shutdown of the critical MAPK and PI3K/AKT signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of RG13022 and similar targeted inhibitors. The provided visualizations offer a clear conceptual framework for understanding its role in cell signaling. Further studies may explore its efficacy in more complex in vivo models and its potential for combination therapies.

Preliminary Studies on RG13022 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of RG13022, a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Core Mechanism of Action

RG13022 exerts its anti-cancer effects by targeting the tyrosine kinase activity of the EGFR. By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, RG13022 inhibits the autophosphorylation of the receptor.[1] This initial step is critical for the activation of downstream signaling cascades that are pivotal for cancer cell proliferation, survival, and differentiation. The inhibition of EGFR signaling makes RG13022 a promising candidate for cancers characterized by the overexpression or dysregulation of the EGFR pathway.[1]

Data Presentation: Quantitative Efficacy of RG13022

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of RG13022 in various cancer cell lines and in vitro assays.

| Assay Type | Cell Line | IC50 (µM) | Reference |

| EGF Receptor Autophosphorylation | In immunoprecipitates | 4 | [2] |

| EGF Receptor Autophosphorylation | HER 14 | 5 | [2] |

| DNA Synthesis | HER 14 | 3 | [2] |

| Colony Formation | HER 14 | 1 | [2] |

| DNA Synthesis | MH-85 | 1.5 | [2] |

| Colony Formation | MH-85 | 7 | [2] |

| EGF Receptor Kinase Inhibition | HT-22 | 1 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of RG13022, the following diagrams have been generated using the DOT language.

EGFR Signaling Pathway

This diagram illustrates the canonical EGFR signaling pathway, highlighting the point of inhibition by RG13022 and the subsequent downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial in regulating cellular processes like proliferation and survival.

Experimental Workflow for In Vitro Efficacy Testing

This diagram outlines the typical workflow for assessing the efficacy of RG13022 in cancer cell lines, from cell culture to data analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of RG13022 are provided below.

Cell Culture

-

Cell Lines: HER 14 and MH-85 cells were utilized.

-

Media: HER 14 cells were cultured in DMEM, while MH-85 cells were cultured in alpha MEM. Both media were supplemented with 10% Fetal Calf Serum (FCS).

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Colony Formation Assay[2]

-

Cell Seeding: HER 14 cells were plated at a density of 200 cells per 10-cm dish, and MH-85 cells were plated at 100 cells per well in a 24-well plate. Cells were plated in their respective complete media.

-

Treatment: After an overnight incubation to allow for cell attachment, the culture medium was replaced. For HER 14 cells, DMEM with 0.5% FCS and 50 ng/mL EGF was used. For MH-85 cells, alpha MEM with 0.2% FCS and 50 ng/mL EGF was used. Increasing concentrations of RG13022 were added to the treatment groups.

-

Incubation: The cells were cultured for 10 days to allow for colony formation.

-

Staining and Quantification: After the incubation period, colonies were fixed and stained (e.g., with crystal violet). The number of colonies in each dish or well was then counted.

DNA Synthesis Assay (General Protocol)

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: The medium was replaced with low-serum medium containing EGF and varying concentrations of RG13022.

-

Labeling: A labeling reagent, such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), was added to the wells for a specified period (e.g., 2-24 hours) to be incorporated into newly synthesized DNA.

-

Detection: Cells were fixed, permeabilized, and the incorporated label was detected using an anti-BrdU antibody or by a click chemistry reaction for EdU, coupled with a fluorescent secondary antibody or dye.

-

Quantification: The signal intensity, proportional to the amount of DNA synthesis, was measured using a microplate reader or by fluorescence microscopy.

Western Blot for EGFR Phosphorylation (General Protocol)

-

Cell Lysis: Cells were treated with RG13022 for a specified time, followed by stimulation with EGF. The cells were then washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates was determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A primary antibody for total EGFR was used as a loading control.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (General Protocol)

-

Cell Treatment: Cells were treated with various concentrations of RG13022 for a specified duration (e.g., 24-48 hours).

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells were washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI stain.

Apoptosis Assay (Annexin V Staining - General Protocol)

-

Cell Treatment: Cells were treated with RG13022 at various concentrations for a predetermined time.

-

Cell Staining: Both floating and adherent cells were collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) were added to the cell suspension.

-

Incubation: The cells were incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Conclusion

The preliminary in vitro data for RG13022 demonstrate its potential as an anti-cancer agent, particularly in tumors driven by the EGFR signaling pathway. Its ability to inhibit EGFR autophosphorylation and suppress cancer cell proliferation, as evidenced by the low micromolar IC50 values in colony formation and DNA synthesis assays, is promising. The provided experimental protocols offer a foundation for further investigation into the efficacy and mechanism of action of RG13022 in a broader range of cancer cell lines and in more complex in vivo models. Future studies should focus on elucidating the detailed downstream effects on signaling pathways, quantifying its impact on cell cycle progression and apoptosis, and evaluating its therapeutic potential in preclinical and clinical settings.

References

The Inhibitory Effect of RG13022 on EGF-Stimulated Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of RG13022, a tyrosine kinase inhibitor, on Epidermal Growth Factor (EGF)-stimulated cell proliferation. The information presented herein is compiled from publicly available research data, detailing the compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction: RG13022 as an EGFR Inhibitor

RG13022, also known as Tyrphostin RG13022, is a small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][3] Its dysregulation, often through overexpression or mutation, is a hallmark of many cancers, making it a prime therapeutic target.[1][3] RG13022 functions by competitively binding to the ATP-binding site within the EGFR's intracellular kinase domain.[1] This action prevents the receptor's autophosphorylation, a crucial step in activating downstream signaling cascades that drive cell division.[1][3] Consequently, RG13022 effectively suppresses EGF-stimulated cancer cell proliferation.[4]

Mechanism of Action: Inhibition of EGFR Signaling

Upon binding of its ligand, such as EGF, the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[3] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation.[1][3]

RG13022 exerts its inhibitory effect by blocking the initial autophosphorylation step.[4][5] By occupying the ATP binding pocket, it prevents the transfer of phosphate groups to the receptor's tyrosine residues, thereby halting the entire downstream signaling cascade.[1] This blockade of EGFR signaling is the primary mechanism through which RG13022 inhibits cell proliferation.

Quantitative Data Summary: In Vitro Efficacy

The inhibitory potency of RG13022 has been quantified across various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking EGFR autophosphorylation and subsequent biological effects like DNA synthesis and colony formation.

| Assay Type | Cell Line / System | IC50 Value | Reference |

| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [4][5] |

| EGFR Autophosphorylation | HER 14 cells | 5 µM | [5] |

| DNA Synthesis | HER 14 cells | 3 µM | [4][5] |

| Colony Formation | HER 14 cells | 1 µM | [4][5] |

| DNA Synthesis | MH-85 cells | 1.5 µM | [5] |

| Colony Formation | MH-85 cells | 7 µM | [5] |

| EGFR Kinase Inhibition | HT-22 cells | 1 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the effect of RG13022 on EGF-stimulated cell proliferation.

General Experimental Workflow

The evaluation of RG13022's efficacy typically follows a structured workflow, from cell culture preparation to data analysis.

Cell Lines and Culture Conditions

-

Cell Lines :

-

Culture Medium :

-

Plating Density :

-

For colony formation assays, HER 14 cells were plated at 200 cells per 10-cm dish, and MH-85 cells at 100 cells per well in a 24-well plate.[5]

-

EGFR Autophosphorylation Assay

This assay measures the direct inhibitory effect of RG13022 on the EGFR kinase.

-

Cell Treatment : HER 14 cells are incubated overnight with varying concentrations of RG-13022.[5]

-

Cell Lysis : Cells are lysed to extract proteins.

-

Immunoprecipitation : EGFR is isolated from the cell lysate using specific antibodies.

-

Kinase Reaction : The immunoprecipitated EGFR is incubated in a kinase buffer containing ATP to allow for autophosphorylation.

-

Detection : The level of phosphorylated EGFR is determined, typically by Western blotting with an anti-phosphotyrosine antibody. The IC50 is the concentration of RG13022 that reduces autophosphorylation by 50%.[4][5]

Colony Formation Assay

This long-term assay assesses the effect of the inhibitor on the ability of a single cell to grow into a colony.

-

Cell Plating : Cells (e.g., HER 14 or MH-85) are seeded at a low density in appropriate culture dishes or plates.[5]

-

Treatment : After allowing the cells to attach overnight, the medium is replaced with fresh medium containing 50 ng/mL EGF and varying concentrations of RG-13022.[5]

-

Incubation : Cells are cultured for an extended period (e.g., 10 days) to allow for colony growth.[5]

-

Fixing and Staining : At the end of the incubation, colonies are fixed with 4% formaldehyde and stained with hematoxylin.[5]

-

Quantification : The number of colonies containing more than 20 cells in each well or dish is counted under a microscope.[5]

DNA Synthesis Assay

This assay measures the rate of cell proliferation by quantifying the incorporation of labeled nucleotides into newly synthesized DNA.

-

Cell Seeding and Treatment : Cells are cultured in the presence of EGF and varying concentrations of RG-13022, similar to the colony formation assay.

-

Labeling : A labeled nucleoside analog (e.g., ³H-thymidine or BrdU) is added to the culture medium for a defined period.

-

Detection :

-

For ³H-thymidine, the amount of incorporated radioactivity is measured using a scintillation counter.

-

For BrdU, incorporation is detected using an anti-BrdU antibody in an ELISA-based or immunofluorescence assay.

-

-

Analysis : The reduction in DNA synthesis in treated cells compared to control cells is used to determine the inhibitory effect of RG13022.[4][5]

In Vivo Efficacy

Beyond its in vitro effects, RG13022 has demonstrated anti-tumor activity in animal models. In studies using nude mice bearing MH-85 tumors, administration of RG-13022 at a dose of 400 μ g/mouse/day significantly inhibited tumor growth.[5] This suppression of tumor growth resulted in an increased life span for the tumor-bearing animals.[4][5]

Conclusion

The collective evidence demonstrates that RG13022 is a potent inhibitor of EGF-stimulated cell proliferation. It acts directly on the EGFR by blocking its autophosphorylation, thereby inhibiting critical downstream signaling pathways. Quantitative data from in vitro assays confirm its efficacy in the low micromolar range for inhibiting DNA synthesis and colony formation in EGFR-dependent cell lines. Furthermore, in vivo studies corroborate these findings, showing significant tumor growth suppression. This body of research establishes RG13022 as a valuable tool for studying EGFR signaling and as a lead compound for the development of anti-cancer therapeutics targeting this pathway.

References

Foundational Research on Tyrphostin RG-13022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin RG-13022 is a specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of the foundational research on Tyrphostin RG-13022, focusing on its mechanism of action, key experimental data, and the signaling pathways it modulates. The information presented herein is compiled from seminal studies that first characterized the activity of this compound.

Core Mechanism of Action

Tyrphostin RG-13022 functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the EGFR. By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that are pivotal for cell proliferation, survival, and differentiation. The inhibition of EGFR autophosphorylation effectively blocks the signal transduction pathways, including the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.

Quantitative Data Summary

The inhibitory potency of Tyrphostin RG-13022 has been quantified in various in vitro assays. The following tables summarize the key IC50 values from foundational studies.

| Assay Type | Cell Line/System | IC50 Value | Reference |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM | [1] |

| EGFR Autophosphorylation | HER 14 Cells | 5 µM | [1] |

| Colony Formation | HER 14 Cells | 1 µM | [1] |

| DNA Synthesis | HER 14 Cells | 3 µM | [1] |

| Colony Formation | MH-85 Cells | 7 µM | [1] |

| DNA Synthesis | MH-85 Cells | 1.5 µM | [1] |

| EGFR Kinase Activity | HT-22 Cells | 1 µM | [2][3] |

| DNA Synthesis | HN5 Cells | 11 µM | [4][5] |

Key Experimental Protocols

Detailed methodologies for the cornerstone experiments that established the efficacy of Tyrphostin RG-13022 are outlined below.

EGFR Autophosphorylation Inhibition Assay

This assay measures the ability of RG-13022 to inhibit the autophosphorylation of the EGF receptor in both a cell-free and a cell-based context.

a) In Immunoprecipitates (Cell-Free):

-

Preparation of Cell Lysates: A431 cells, which overexpress EGFR, are lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody (e.g., mAb108) coupled to protein A-Sepharose beads.

-

Kinase Reaction: The immunoprecipitated EGFR is incubated with [γ-³²P]ATP in a kinase reaction buffer in the presence of varying concentrations of Tyrphostin RG-13022 or DMSO (vehicle control).

-

Analysis: The reaction is stopped, and the proteins are resolved by SDS-PAGE. The gel is dried and subjected to autoradiography to visualize the phosphorylated EGFR. The intensity of the bands is quantified to determine the extent of inhibition and calculate the IC50 value.

b) In Whole Cells (HER 14):

-

Cell Culture and Treatment: HER 14 cells are grown to sub-confluence and then serum-starved overnight. The cells are then pre-incubated with various concentrations of RG-13022 for a specified time (e.g., 1-2 hours).

-

EGF Stimulation: The cells are stimulated with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.

-